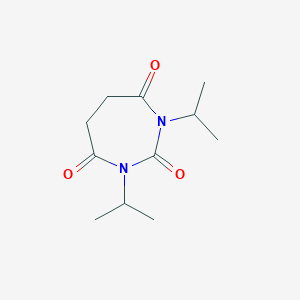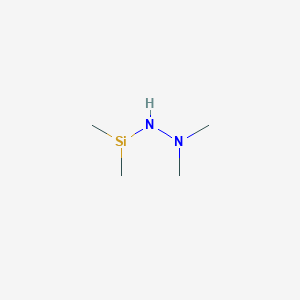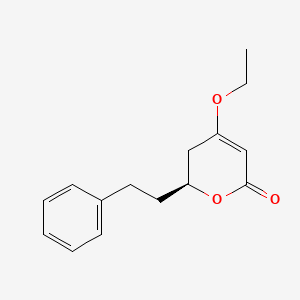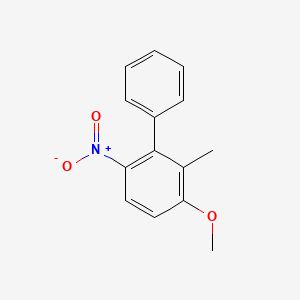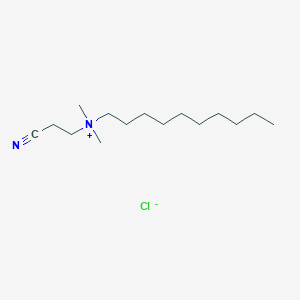
N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride is a quaternary ammonium compound with a cyanoethyl group attached to the nitrogen atom. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride typically involves the quaternization of N,N-dimethyldecan-1-amine with 2-chloroacetonitrile. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The cyanoethyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as thiols and amines. The reactions are typically carried out in polar solvents like ethanol or water.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to catalyze the hydrolysis reaction.
Major Products Formed
Substitution Reactions: The major products are substituted quaternary ammonium compounds.
Hydrolysis: The major products are N,N-dimethyldecan-1-amine and cyanoacetic acid.
Applications De Recherche Scientifique
N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and disinfectants.
Mécanisme D'action
The mechanism of action of N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability. This property is exploited in various applications, including drug delivery and antimicrobial formulations.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyldodecylamine: Another quaternary ammonium compound with similar surfactant properties.
N,N-Dimethyloctylamine: A shorter-chain analogue with different solubility and surfactant characteristics.
Uniqueness
N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride is unique due to the presence of the cyanoethyl group, which imparts distinct chemical reactivity and enhances its surfactant properties compared to other quaternary ammonium compounds.
Propriétés
Numéro CAS |
189068-60-8 |
|---|---|
Formule moléculaire |
C15H31ClN2 |
Poids moléculaire |
274.87 g/mol |
Nom IUPAC |
2-cyanoethyl-decyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H31N2.ClH/c1-4-5-6-7-8-9-10-11-14-17(2,3)15-12-13-16;/h4-12,14-15H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
LOMZMRMCIOQKRI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC[N+](C)(C)CCC#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid](/img/structure/B14240665.png)
![2,2'-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14240672.png)
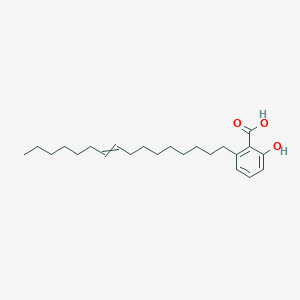
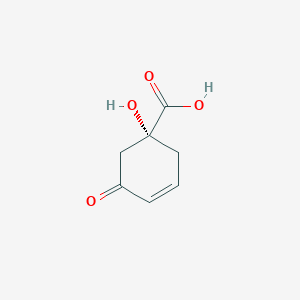
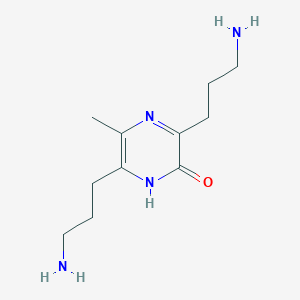
![4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240688.png)
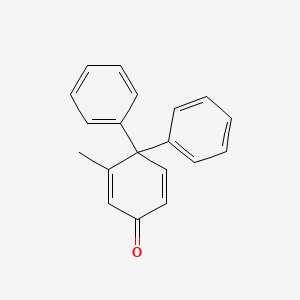
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
![(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]](/img/structure/B14240710.png)
